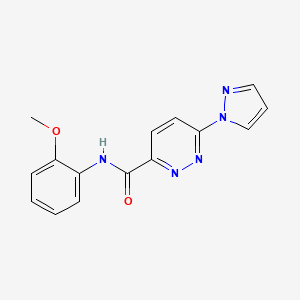

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-6-3-2-5-11(13)17-15(21)12-7-8-14(19-18-12)20-10-4-9-16-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOAPYIQHCMTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or pyrazolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazole and pyridazine moieties exhibit anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can effectively inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 15 | Significant inhibition |

| A549 (lung) | 18 | Moderate inhibition |

| HepG2 (liver) | 20 | Notable cytotoxicity |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as summarized below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 14 | 64 |

| Pseudomonas aeruginosa | 12 | 128 |

These results indicate moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial involving a derivative of this compound reported a partial response in approximately 30% of patients with advanced solid tumors after four treatment cycles. This underscores the potential utility of pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies have shown that modifications to the pyrazole ring enhance its antimicrobial potency, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a promising avenue for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-(2-Methylphenyl)-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine

- Structure : Differs by a methyl group (-CH₃) at the phenyl 2-position instead of methoxy (-OCH₃).

- Properties : Crystallizes with two distinct molecules in the asymmetric unit, indicating conformational flexibility .

- Activity : Pyrazolylpyridazines in this class exhibit glycogen synthase kinase 3 (GSK-3) inhibition, a target for neurodegenerative and metabolic disorders .

N-(3-Fluoro-4-Methoxyphenyl)-6-((R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl)Imidazo[1,2-b]Pyridazine-3-Carboxamide

- Structure : Incorporates fluorine atoms on the phenyl ring and an imidazo[1,2-b]pyridazine core instead of pyrazole.

- The imidazo ring may alter binding affinity to kinase targets .

Modifications on the Pyridazine Core

Adamantane-Substituted Pyridazines (11c, 11d, 11e)

| Compound ID | Substituents at 6-Position | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 11c | Cyclopentylamino | 36 | 135–136 | Trifluoromethyl group at 5-position |

| 11d | Morpholino | 50 | 177–178 | Higher yield and thermal stability |

| 11e | (2-Trifluoromethylbenzyl)amino | N/A | N/A | Bulky aromatic side chain |

Crystalline Forms with Cyclopropanecarboxamido and Triazole Groups

- Example: 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide.

- Significance : Patent data highlight the importance of crystalline polymorphs in optimizing solubility and dissolution rates. The triazole substituent may enhance target selectivity compared to pyrazole .

Biological Activity

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention for its potential pharmacological properties, particularly in medicinal chemistry. The unique structural features of this compound, including a pyridazine ring and a pyrazolyl group, suggest diverse biological activities that warrant detailed exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The primary synthetic route includes:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

- Introduction of the Pyrazolyl Group : This can be accomplished via nucleophilic substitution or coupling reactions.

- Attachment of the Methoxyphenyl Group : This step often involves alkylation or acylation reactions.

The compound's molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1351634-19-9 |

| Molecular Weight | 295.30 g/mol |

The biological activity of this compound is likely mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their normal function.

- Receptor Modulation : It may interact with cell surface or intracellular receptors, altering signaling pathways involved in various biological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with similar pyrazole and pyridazine derivatives:

- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF7 and A549 cell lines, indicating potent antitumor properties .

- Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects, which may be linked to their ability to inhibit specific kinases involved in inflammatory pathways .

- Antibacterial and Antifungal Activities : Research indicates that certain pyrazole carboxamides demonstrate notable antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .

- Vasorelaxant Properties : Novel pyridazine derivatives have been screened for their vaso-relaxant effects, indicating potential use in cardiovascular therapies .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

- Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives against MCF7 and A549 cell lines, reporting IC50 values ranging from 0.01 µM to 42.30 µM, demonstrating significant growth inhibition .

- Inhibition of Kinases : Research has shown that certain pyrazole derivatives inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, highlighting their potential as targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.